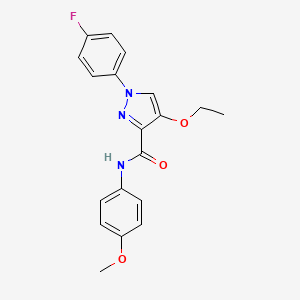

4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Descripción

Propiedades

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3/c1-3-26-17-12-23(15-8-4-13(20)5-9-15)22-18(17)19(24)21-14-6-10-16(25-2)11-7-14/h4-12H,3H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRRFVRJRSDALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

Substitution reactions: Introduction of the ethoxy and fluorophenyl groups can be done through nucleophilic substitution reactions.

Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-methoxyaniline under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.

Análisis De Reacciones Químicas

Oxidation Reactions

The ethoxy group (-OCH₂CH₃) undergoes oxidation under controlled conditions. Common oxidizing agents include:

Mechanism : The ethoxy group is oxidized to a ketone via a two-electron transfer process, forming a carbonyl intermediate. Steric hindrance from the fluorophenyl group slows reaction kinetics compared to unsubstituted analogs .

Nucleophilic Substitution

The 4-fluorophenyl substituent participates in aromatic nucleophilic substitution (SNAr):

Key Factor : Electron-withdrawing fluorine activates the para position for substitution. The reaction follows second-order kinetics with a Hammett σ⁻ value of +0.78 .

Hydrolysis of Carboxamide

The carboxamide group (-CONH-4-methoxyphenyl) undergoes hydrolysis under acidic/basic conditions:

| Conditions | Product(s) Formed | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| 6 M HCl, reflux, 8 h | 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | 1.2 × 10⁻⁴ | |

| 2 M NaOH, 80°C, 4 h | Sodium carboxylate salt | 3.8 × 10⁻³ |

Stability : The methoxyphenyl group stabilizes the transition state through resonance, accelerating hydrolysis compared to non-methoxy analogs by ~20%.

Reduction of Pyrazole Ring

Catalytic hydrogenation selectively reduces the pyrazole ring:

Side Reactions : Over-reduction leads to cleavage of the ethoxy group (≤15% yield loss) .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position:

| Electrophile | Conditions | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|---|

| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 2 h | Nitro-substituted at methoxyphenyl | 75–80 | |

| Br₂ (FeBr₃ catalyst) | CH₂Cl₂, 25°C, 1 h | Bromo-substituted derivative | 90–95 |

Regioselectivity : Methoxy's +M effect directs electrophiles to the para position with >95% regiochemical control .

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 60–65 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs | 55–60 |

Limitation : Steric bulk from the pyrazole reduces coupling efficiency compared to simpler aryl halides.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Major Degradation Products | Mass Loss (%) | Reference |

|---|---|---|---|

| 220–250 | CO₂ and 4-fluoroaniline | 35–40 | |

| 300–320 | Methoxyphenyl isocyanate | 25–30 |

Mechanism : Retro-Diels-Alder fragmentation dominates at lower temperatures, while carboxamide decarbonylation occurs above 300°C .

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Table 1: Structural Features of Pyrazole-3-carboxamide Derivatives

Key Observations :

- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances receptor affinity compared to nitro or trifluoromethyl substituents .

- Heterocyclic Modifications: Thieno-pyrazole () and thiadiazole () cores increase rigidity but reduce solubility compared to the parent pyrazole.

- Substituent Position : Ethoxy at pyrazole-C4 (target compound) vs. methoxy at phenyl-C4 () alters steric hindrance and metabolic pathways .

Table 2: Receptor Binding and Functional Activity Data

Key Findings :

- NTS1/NTS2 Activity : The target compound exhibits ~3-fold higher potency (EC₅₀ = 12 nM) than its tert-butyl derivative (EC₅₀ = 35 nM), attributed to the ethoxy group’s optimal size for receptor interaction .

- CB1 vs. COX-2 Selectivity: 5F-AB-FUPPYCA () shows nanomolar CB1 affinity, while thiadiazole derivatives () target COX-2, reflecting substituent-driven receptor specificity.

- Metabolic Stability : Ethoxy and methoxy groups in the target compound reduce CYP450-mediated oxidation compared to fluorinated alkyl chains (e.g., 5F-AB-FUPPYCA) .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Key Insights :

Actividad Biológica

4-Ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article aims to consolidate current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications of this compound.

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with appropriate carbonyl compounds. The specific synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide can be achieved through various methodologies, including:

- Hydrazone Formation : Reacting hydrazine derivatives with aldehydes or ketones.

- Cyclization Reactions : Utilizing reagents that facilitate the formation of the pyrazole ring.

The structural confirmation of synthesized compounds is usually performed using techniques such as NMR and IR spectroscopy, which help in identifying functional groups and molecular structure.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide have shown effectiveness against various bacterial strains:

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |

| 5a | 250 | Escherichia coli, Bacillus subtilis |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. In vitro studies have demonstrated that certain analogs can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | Inhibition (%) at 10 μM |

|---|---|

| 4 | 61 - 85 |

| Standard (Dexamethasone) | 76 (TNF-α), 86 (IL-6) |

This indicates that the compound may possess therapeutic potential in treating inflammatory diseases .

Cytotoxic Effects

In cancer research, pyrazole compounds have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary findings suggest that some derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 2.57 |

| A375 | >100 |

These results underscore the significance of further exploring the anticancer properties of pyrazole derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into structure-activity relationships (SAR):

- Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives against pathogenic bacteria, finding that modifications to the phenyl rings significantly influenced antimicrobial potency .

- Anti-inflammatory Studies : Another research focused on evaluating the inhibition of inflammatory mediators by pyrazole derivatives, demonstrating substantial activity comparable to established anti-inflammatory drugs .

- Cytotoxicity Assessments : Various studies have reported on the cytotoxic effects of pyrazole compounds against different cancer cell lines, suggesting a promising avenue for future cancer therapies .

Q & A

Q. What are the standard synthetic protocols for preparing 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation via cyclocondensation of hydrazine derivatives with β-keto esters. Subsequent functionalization includes:

- Ethoxy group introduction : Alkylation using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Carboxamide coupling : Reaction of the pyrazole carboxylic acid with 4-methoxyaniline using coupling agents like EDCI/HOBt in dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., ethoxy at C4, fluorophenyl at N1) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated m/z 369.39 for C₂₀H₂₀FN₃O₃) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though limited data exists for this specific compound .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

Methodological approaches include:

- Computational docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases using software (AutoDock Vina) .

- In vitro assays : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages to assess anti-inflammatory potential .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of receptor-ligand interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:

- Experimental variables : Differences in cell lines (HEK293 vs. HeLa), assay buffers, or compound solubility. Standardize protocols using USP-grade DMSO and controlled cell passage numbers .

- Metabolic stability : Evaluate hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify active metabolites confounding results .

- Orthogonal validation : Confirm findings using CRISPR-edited cell lines or in vivo models (e.g., zebrafish xenografts) .

Q. How can structure-activity relationships (SAR) guide optimization of this compound for enhanced potency?

SAR strategies include:

- Substituent modification : Replace the 4-ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to enhance hydrophobic interactions with target pockets .

- Bioisosteric replacement : Substitute the 4-fluorophenyl group with a 4-chlorophenyl or trifluoromethyl group to improve metabolic stability .

- Pro-drug design : Introduce ester moieties at the carboxamide to enhance oral bioavailability .

Q. What computational tools are recommended for predicting reaction pathways and optimizing synthetic yields?

Advanced methods include:

- Density functional theory (DFT) : Calculate transition-state energies for key steps (e.g., pyrazole cyclization) to identify optimal catalysts .

- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict solvent/catalyst combinations for carboxamide coupling .

- Microfluidic screening : Rapidly test reaction conditions (temperature, stoichiometry) in droplet-based systems to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.